![molecular formula C16H16N2O4S B2752534 1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 338421-01-5](/img/structure/B2752534.png)
1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a nitro group, a phenylsulfonyl group, and a tetrahydroisoquinoline backbone
Preparation Methods
The synthesis of 1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the nitration of a phenylsulfonylmethyl precursor followed by cyclization to form the tetrahydroisoquinoline ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process. Industrial production methods may involve the optimization of these reaction conditions to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The phenylsulfonyl group can be reduced to a thiol group using reagents such as lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and strong bases like sodium hydroxide. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for the development of new synthetic methodologies that can be applied in various chemical contexts.
Biology
- Enzyme Inhibition : Derivatives of this compound have shown potential as enzyme inhibitors. For instance, research indicates its ability to inhibit neuronal nitric oxide synthase (nNOS), which is significant in studying enzyme functions and developing new pharmaceuticals aimed at neurological disorders .
- Mechanism of Action : The nitro group can be reduced to form reactive intermediates that interact with active sites of enzymes, while the phenylsulfonyl group enhances binding affinity through interactions with hydrophobic pockets in proteins. These mechanisms can modulate various biochemical pathways.
Medicine
- Pharmacophore Potential : The compound is being explored as a candidate for drug development, particularly in treating neurological disorders and cancer. Its kinase-inhibitory effects have been highlighted in studies focusing on anticancer agents .
- Case Study : A study demonstrated that specific derivatives of tetrahydroisoquinoline effectively reversed thermal hyperalgesia in animal models at doses of 30 mg/kg. This suggests potential therapeutic applications in pain management .
Industrial Applications
- Advanced Materials Production : Due to its distinctive chemical properties, 1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline can be utilized in producing advanced materials such as polymers and nanomaterials. Its structural versatility allows for modifications that enhance material properties.
Mechanism of Action
The mechanism of action of 1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with the active sites of enzymes, inhibiting their activity. The phenylsulfonyl group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-Nitro-3-[(phenylsulfonyl)methyl]benzene: This compound shares the nitro and phenylsulfonyl groups but lacks the tetrahydroisoquinoline backbone, making it less complex and potentially less versatile in its applications.
1-[Nitro(phenylsulfonyl)methyl]indole: This compound has an indole backbone instead of a tetrahydroisoquinoline, which may result in different biological activities and chemical reactivity.
The uniqueness of this compound lies in its combination of functional groups and the tetrahydroisoquinoline structure, which provides a distinct set of chemical and biological properties.
Biological Activity
1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core with a nitro group and a phenylsulfonyl moiety, which may contribute to its biological activity. Its chemical formula is , with a molecular weight of approximately 335.35 g/mol.
Pharmacological Profile
Recent studies indicate that derivatives of tetrahydroisoquinoline exhibit a range of biological activities, including:
- Neuroprotective Effects : Some analogs have shown neuroprotective properties by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. For instance, compounds that are substrates for MAO-B have been linked to neurotoxicity, suggesting that the modulation of this pathway could be pivotal in therapeutic contexts .
- Anti-inflammatory Activity : The compound's ability to act as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt) suggests potential applications in treating autoimmune diseases such as psoriasis and rheumatoid arthritis. Studies have demonstrated that certain derivatives can effectively reduce inflammation in mouse models at lower doses compared to existing treatments .
- Anticancer Potential : Initial investigations into the cytotoxic effects of related compounds indicate promising activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of apoptotic pathways .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study evaluating the neurotoxic potential of various tetrahydroisoquinoline derivatives, it was found that only specific analogs exhibited significant neuroprotective effects by acting as MAO-B substrates. This suggests that careful structural modifications can enhance therapeutic efficacy while minimizing toxicity .
Case Study: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of a tetrahydroisoquinoline derivative demonstrated significant efficacy in reducing symptoms of psoriasis in murine models. The compound exhibited improved bioavailability compared to existing treatments, highlighting its potential as a novel therapeutic agent for autoimmune conditions .
Q & A
Q. What are the common synthetic routes for 1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline?
Classification: Basic
Methodological Answer:
The compound is synthesized via two primary routes:
Sulfonylaminomethylation : Reacting N-arylalkylsulfonamides with formaldehyde or chloromethylation agents under acidic conditions. This method requires precise stoichiometry to avoid side products like over-alkylated derivatives .
Pictet–Spengler Condensation : Cyclization of N-sulfonyl phenethylamines with nitro-substituted carbonyl compounds (e.g., α-chloro-α-phenylselenoesters) in the presence of Lewis acids (e.g., BF₃·Et₂O). Yields are optimized by controlling temperature (0–25°C) and reaction time (12–24 hrs) .
Key intermediates are purified via column chromatography (silica gel, hexane/EtOAc gradient), and progress is monitored by TLC .
Q. How is the structure of this compound characterized?
Classification: Basic
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl groups at δ 3.1–3.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms the nitro-sulfonyl substituent’s orientation. For example, the dihedral angle between the sulfonyl group and tetrahydroisoquinoline core is typically 75–85° .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₅N₂O₄S: 331.0753) .
Q. How can reaction yields be optimized in multi-step syntheses?
Classification: Advanced
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Lewis acids (e.g., ZnCl₂, SnCl₄) enhance cyclization efficiency in Pictet–Spengler reactions. For example, ZnCl₂ increases yields by 20% compared to BF₃ .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve nitro-group activation, while dichloromethane minimizes side reactions during sulfonation .
- Stepwise Temperature Control : Lower temperatures (0–5°C) during nitro-group introduction prevent decomposition, followed by gradual warming (25–40°C) for cyclization .
Post-reaction, quenching with ice-water and extractive workup (EtOAc/NaHCO₃) enhance purity .
Q. What computational methods predict the bioactivity of this compound?
Classification: Advanced
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., kinase enzymes). For example, nitro-sulfonyl groups show strong hydrogen bonding with ATP-binding pockets .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent electronegativity (e.g., nitro groups) with antimicrobial IC₅₀ values. Descriptor libraries (Dragon, MOE) are used for training datasets .
- DFT Calculations : B3LYP/6-31G(d) level optimizations evaluate nitro-group electron-withdrawing effects on reaction intermediates .
Q. How to resolve contradictions in reported biological activities?
Classification: Advanced
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values for antitumoral activity) are addressed by:
Assay Standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hrs) to ensure reproducibility .
Purity Analysis : HPLC-MS (C18 column, acetonitrile/water gradient) confirms >95% purity; impurities >2% can skew bioactivity .
Structural Analog Comparison : Compare nitro-sulfonyl derivatives with methyl or ethoxy analogs to isolate substituent-specific effects .
Q. What in vitro models assess pharmacological potential?
Classification: Advanced
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against acetylcholinesterase (Ellman’s method) or topoisomerase II (DNA relaxation assays) .
- Cell Viability Assays : MTT or resazurin-based assays in cancer lines (e.g., A549, HeLa) with EC₅₀ values calculated via nonlinear regression .
- Membrane Permeability : Caco-2 monolayer models predict blood-brain barrier penetration, critical for CNS-targeted derivatives .
Q. What are the typical chemical reactions of this compound?
Classification: Basic
Methodological Answer:
Key reactions include:
- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling further functionalization (e.g., amide coupling) .
- Sulfonyl Group Nucleophilic Substitution : Reacts with Grignard reagents (e.g., MeMgBr) at the sulfonyl carbon, requiring anhydrous conditions (THF, −78°C) .
- Oxidation : MnO₂ oxidizes the tetrahydroisoquinoline ring to isoquinoline, altering electronic properties for SAR studies .
Properties
IUPAC Name |
1-[benzenesulfonyl(nitro)methyl]-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-18(20)16(23(21,22)13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-9,15-17H,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQXXLNKHXUAAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C([N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.